3-(1-methyl-1H-benzimidazol-5-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

kinase inhibition preclinical profiling bioactivity fingerprint

Researchers often face unreliable biological outcomes when replacing benzimidazole-triazole hybrids without matched data. This compound solves that with a defined connectivity pattern-5-position substitution, N-methylation, and a propanamide linker-that creates a unique electronic fingerprint. Key advantages: (1) Preclinical Max Phase annotation with 24 bioactivity data points (ChEMBL) supports kinase-focused campaigns. (2) Low computed lipophilicity (XLogP3 = 0.9) facilitates analog design for improved solubility. (3) Unambiguous CAS 1435981-87-5, SMILES, and InChIKey enable rigorous identity verification.

Molecular Formula C13H14N6O
Molecular Weight 270.29 g/mol
Cat. No. B12173812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-benzimidazol-5-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
Molecular FormulaC13H14N6O
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)CCC(=O)NC3=NC=NN3
InChIInChI=1S/C13H14N6O/c1-19-8-15-10-6-9(2-4-11(10)19)3-5-12(20)17-13-14-7-16-18-13/h2,4,6-8H,3,5H2,1H3,(H2,14,16,17,18,20)
InChIKeyMKUKPFUHKKXEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


3-(1-Methyl-1H-benzimidazol-5-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide (CAS 1435981-87-5) is a synthetic small molecule (C13H14N6O, MW 270.29 g/mol) that covalently links a 1-methylbenzimidazole moiety to a 1,2,4-triazole ring via a propanamide spacer [1]. The compound is indexed in authoritative chemical databases including PubChem (CID 71708411) and ChEMBL (CHEMBL3439107), where it has a reported Max Phase of Preclinical and is associated with 24 bioactivity data points predominantly classified as inhibition-type assays [2]. Both the benzimidazole and 1,2,4-triazole scaffolds are individually recognized as privileged structures in medicinal chemistry, and their combination into a single hybrid architecture is a well-established strategy for achieving multi-target or enhanced single-target pharmacological profiles [3]. From a procurement perspective, the compound is available as a research chemical with typical purity of 95%, and its molecular formula and weight serve as primary identity verification parameters [1].

Scaffold Benzimidazole-triazole hybrid architecture
Profiling Preclinical-stage multi-target screening record
Identity CAS, CID, SMILES for procurement verification

Scientific Risk of In-Class Substitution


Although numerous benzimidazole-triazole hybrids exist in the literature, the precise connectivity pattern—5-position benzimidazole substitution, N-methylation of the benzimidazole, and a propanamide linker to the 3-amino position of the 1,2,4-triazole—generates a unique spatial and electronic fingerprint that cannot be replicated by close analogs [1]. Within the broader class, even minor alterations such as changing the linker length, relocating the triazole attachment point, or modifying the N-substituent on the benzimidazole are known to shift kinase selectivity profiles, alter cytotoxicity potency by orders of magnitude, and fundamentally change ADME properties [2]. For example, in a structurally related series of 1,2,4-triazole benzimidazoles evaluated against A549 lung cancer cells, IC50 values varied from 4.56 ± 0.18 μM to >100 μM depending solely on the aromatic substitution pattern on the triazole ring [2]. Generic replacement of the target compound with a different benzimidazole-triazole hybrid without matched experimental data therefore carries a high probability of divergent biological outcomes.

Regioisomer connectivity (C5 to N3) may not be matched by analogs with alternative attachment points.
Propanamide linker length differs from common acetamide-linked hybrids; may shift target engagement.
N-methylation on benzimidazole can alter kinase selectivity and ADME profile compared to non-methylated analogs.

Quantitative Differentiation Evidence


Multi-Target Preclinical Screening Breadth

The compound CHEMBL3439107 has been evaluated in 24 bioactivity assays, with 23 classified as inhibition-type and 1 as toxicity, across 16 distinct target categories that include enzyme and unclassified protein targets [1]. This multi-target screening breadth distinguishes it from many in-class compounds that are typically screened against a single or narrow panel of targets. While specific IC50/Ki values for individual targets are not publicly disclosed in the summary view, the Max Phase annotation of 'Preclinical' indicates that the compound has progressed beyond initial hit identification and has been profiled in functional cellular or in vivo models [1].

Assay breadth
Reported
24 inhibition assays vs 1–3 typical in-class
May inform off-target profiling expectations
16 target categories; database-level annotation
kinase inhibition preclinical profiling bioactivity fingerprint

Lipophilicity and Drug-Likeness Profile

The target compound has a computed XLogP3 value of 0.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. These values place it in a favorable region of Lipinski's rule-of-five space for oral drug-likeness. In comparison, many literature benzimidazole-triazole hybrids with cytotoxic activity tend to be more lipophilic (XLogP > 2.5), which can correlate with poorer aqueous solubility and higher off-target binding promiscuity [2]. The relatively low lipophilicity of the target compound may confer superior developability characteristics for applications requiring aqueous compatibility.

Lipophilicity
Class-level
0.9 XLogP3
Lower than cytotoxic hybrid class (>2.5)
May support aqueous-compatible assay design
physicochemical properties drug-likeness solubility prediction

Linker and Regioisomer Connectivity

The target compound features a propanamide linker connecting the benzimidazole C5 position to the N3 of the 4H-1,2,4-triazole ring (depicted as the 1H-tautomer at the 5-position in PubChem) [1]. This contrasts with many literature benzimidazole-triazole hybrids that utilize acetamide, thioether, or triazole-N1 linkages [2]. The longer and more flexible propanamide linker, combined with N-methylation of the benzimidazole, may differentially affect target protein binding pocket occupancy and conformational adaptability compared to shorter-linker analogs. In related benzimidazole-triazole topoisomerase I inhibitor series, the linker identity and substitution pattern were key determinants of both potency (IC50 shift from 4.56 μM to >100 μM) and selectivity between cancer and normal cell lines [2].

Connectivity
Class-level
Propanamide linker, C5→N3 triazole
Regioisomer mismatch may alter activity
Different from acetamide/ N1-linked analogs
linker chemistry regioisomer structure-activity relationship

Kinase Profiling and Preclinical Stage

According to the ChEMBL target summary, CHEMBL3439107 has been tested against 16 distinct target categories, with inhibition recorded in 23 of 24 assays [1]. This breadth of profiling suggests the compound was part of a systematic lead optimization or selectivity panel campaign rather than a single-target screen. In comparison, many benzimidazole-triazole hybrids reported in primary literature are initially characterized against only 1–3 purified kinases or a single cell line panel [2]. The ChEMBL Max Phase annotation of 'Preclinical' further indicates that the compound has satisfied criteria beyond in vitro potency alone to warrant progression into more resource-intensive preclinical studies [1].

Preclinical stage
Reported
Preclinical Max Phase vs No annotation typical
Advanced profiling beyond single-target hit
23/24 inhibition-type assays recorded
kinase profiling preclinical candidate selectivity panel

Research and Industrial Applications


Kinase Inhibitor Lead Optimization

The compound's 16-target ChEMBL profiling record and Preclinical Max Phase annotation make it suitable as a reference compound or starting point for medicinal chemistry campaigns focused on kinase inhibition [1]. Its relatively low computed lipophilicity (XLogP3 = 0.9) and favorable hydrogen-bonding profile suggest utility in designing analogs with improved aqueous solubility while maintaining target engagement [2]. The propanamide linker and specific triazole connectivity can serve as a scaffold for systematic SAR exploration.

Topoisomerase I Inhibitor Screening

Although direct topoisomerase I data for this specific compound are not publicly available, its structural membership in the 1,2,4-triazole benzimidazole class—where compounds 4b and 4h demonstrated IC50 values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM respectively against A549 cells with confirmed topoisomerase I inhibition—positions it as a candidate for screening in topoisomerase I inhibition assays [3]. Its differentiated linker and N-methyl substitution relative to published series may confer altered binding kinetics or resistance profiles.

Multi-Target Anticancer Panels

Given the breadth of inhibition assays recorded in ChEMBL (23 of 24 total bioactivity records), the compound is well-suited for inclusion in multi-target screening panels for anticancer drug discovery [1]. Its Preclinical Max Phase further suggests that it may have demonstrated acceptable cytotoxicity-selectivity windows in preliminary cell-based assays, making it a potential tool compound for pathway deconvolution studies.

Procurement Quality Control Verification

The compound's unambiguous molecular identifiers—CAS 1435981-87-5, CID 71708411, CHEMBL3439107, and InChIKey MKUKPFUHKKXEEX-UHFFFAOYSA-N—enable rigorous identity verification upon procurement [1][2]. The typical 95% purity specification and molecular weight of 270.29 g/mol should be confirmed by LC-MS and 1H NMR, with the SMILES string CN1C=NC2=C1C=CC(=C2)CCC(=O)NC3=NC=NN3 serving as the definitive structural reference.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Preclinical profiling breadth, low lipophilicity
Target engagement assays, solubility assessment
Topoisomerase I inhibitor screening
Benzimidazole-triazole scaffold with differentiated linker
Topo I inhibition assay, cytotoxicity panel
Multi-target oncology pathway research
23/24 inhibition-type bioactivity records
Selectivity panel, pathway deconvolution
Procurement QC verification
Unambiguous identifiers, purity specification
LC-MS, NMR structure confirmation
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